Fukugetin

Catalog No.
S11213860
CAS No.
M.F
C30H20O11
M. Wt
556.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fukugetin

Product Name

Fukugetin

IUPAC Name

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

Molecular Formula

C30H20O11

Molecular Weight

556.5 g/mol

InChI

InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H

InChI Key

GFWPWSNIXRDQJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O

Morelloflavone is a natural product found in Garcinia multiflora, Garcinia livingstonei, and other organisms with data available.

Fukugetin (CAS 16851-21-1), widely known as morelloflavone, is a structurally complex flavanone-flavone biflavonoid predominantly isolated from Garcinia species. In commercial and laboratory procurement, it serves as a high-value reference standard and biochemical probe, distinguished by its restricted rotation (atropisomerism) around the 3,8''-interflavanyl bond [1]. Unlike simpler monomeric flavonoids or symmetric dimers, fukugetin exhibits highly specific, mixed-type enzyme inhibition profiles, particularly against secretory phospholipase A2 (sPLA2) and human tissue kallikreins. Its unique stereochemistry and selective target binding make it an essential compound for advanced structure-activity relationship (SAR) studies, assay validation, and the development of targeted anti-inflammatory and antiviral therapeutics where precise molecular geometry is required.

Buyers often attempt to substitute fukugetin with more commonly available biflavonoids like amentoflavone or rely on unstandardized Garcinia extracts. However, amentoflavone is a flavone-flavone dimer lacking the specific chiral centers (C2, C3 of the flavanone moiety) present in fukugetin, leading to fundamentally different conformational dynamics and target affinities in enzymatic assays [1]. Crude extracts introduce unacceptable lot-to-lot variability and matrix interference from co-extracted xanthones, which severely confound sensitive kinetic modeling. Furthermore, standard broad-spectrum inhibitors fail to replicate fukugetin’s unique biochemical selectivity, such as its ability to irreversibly inhibit secretory PLA2 while leaving cytosolic PLA2 entirely unaffected. For reproducible, target-specific enzyme kinetics and stereochemical modeling, pure fukugetin is strictly non-interchangeable.

Absolute Selectivity for Secretory Phospholipase A2 (sPLA2)

In comparative enzymatic assays, pure morelloflavone (fukugetin) demonstrates potent and irreversible inhibition of human recombinant synovial sPLA2 with an IC50 of 0.9 μM, and bee venom sPLA2 with an IC50 of 0.6 μM. Crucially, it exhibits zero inhibitory effect on cytosolic PLA2 (cPLA2) under identical conditions [1]. This absolute selectivity contrasts sharply with broad-spectrum PLA2 inhibitors, which affect both pathways and confound pathway-specific data.

Evidence DimensionEnzyme Inhibition (IC50) and Pathway Selectivity
Target Compound DataFukugetin: IC50 = 0.9 μM (sPLA2); 0% inhibition of cPLA2
Comparator Or BaselineBroad-spectrum PLA2 inhibitors (inhibit both sPLA2 and cPLA2)
Quantified DifferenceAbsolute (>100-fold) selectivity for sPLA2 over cPLA2
ConditionsHuman recombinant synovial sPLA2 vs. cytosolic PLA2 in vitro assays

This extreme selectivity makes fukugetin an indispensable molecular probe for researchers isolating sPLA2-driven inflammatory pathways without confounding cPLA2-mediated processes.

Mixed-Type Inhibition of Human Tissue Kallikreins (KLK1/KLK2)

Fukugetin serves as a highly effective mixed-type inhibitor of human tissue kallikreins. Kinetic profiling reveals that fukugetin inhibits KLK2 with an IC50 of 3.2 μM and KLK1 with an IC50 of 5.7 μM [1]. The compound alters both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymes, indicating binding to both the free enzyme and the enzyme-substrate complex. This complex kinetic behavior is highly specific to fukugetin's sterically hindered biflavonoid structure and is not replicated by simpler monomeric flavones.

Evidence DimensionKallikrein Inhibition (IC50) and Kinetic Mechanism
Target Compound DataFukugetin: IC50 = 3.2 μM (KLK2), 5.7 μM (KLK1) via mixed-type inhibition
Comparator Or BaselineStandard monomeric flavones (typically weak, competitive, or non-specific inhibitors)
Quantified DifferenceLow micromolar, mixed-type inhibition specific to fukugetin's dimeric structure
ConditionsIn vitro human tissue kallikrein kinetic assays (Vmax and Km profiling)

Procurement of fukugetin is critical for assay development and structural biology studies targeting the kallikrein-kinin system, where mixed-type inhibition mechanisms are required.

High-Potency Antiviral Activity Against HIV-1 in Primary Cells

When evaluated for antiviral efficacy, morelloflavone (fukugetin) demonstrated significant activity against HIV-1 (LAV-1 strain) in phytohemagglutinin-stimulated primary human peripheral blood mononuclear cells (PBMCs), achieving an EC50 of 6.9 μM with a selectivity index of approximately 10 [1]. In contrast, closely related biflavonoids like amentoflavone showed significantly weaker or non-selective activity in human lymphocytes under identical screening conditions.

Evidence DimensionCellular Antiviral Efficacy (EC50)
Target Compound DataFukugetin: EC50 = 6.9 μM (HIV-1 LAV-1 in PBMCs)
Comparator Or BaselineAmentoflavone (weak/non-selective in human lymphocytes)
Quantified DifferenceDemonstrated low-micromolar efficacy and an SI of ~10, outperforming structurally related dimers
ConditionsPhytohemagglutinin-stimulated primary human PBMCs infected with HIV-1 (LAV-1)

For virology labs and drug discovery programs, fukugetin provides a validated, cell-permeable biflavonoid scaffold with proven efficacy in primary human cell models, unlike less selective analogs.

Stereochemical Stability and Conformational Modeling

Fukugetin possesses a highly restricted 3,8''-interflavanyl bond, resulting in distinct atropisomeric conformations. NMR and semiempirical calculations demonstrate that (+)-morelloflavone exists in two preferred conformations in solution at a stable 73:27 ratio [1]. This stereochemical complexity is completely absent in planar flavonoids like quercetin or symmetric dimers. Consequently, fukugetin is utilized as a critical reference standard for calibrating electronic circular dichroism (ECD) and advanced NMR structural elucidation workflows.

Evidence DimensionConformational stability / Atropisomerism
Target Compound DataFukugetin: Exhibits restricted rotation with a quantifiable 73:27 conformer ratio in solution
Comparator Or BaselinePlanar flavonoids (e.g., quercetin) lacking atropisomerism
Quantified DifferencePresence of stable, quantifiable atropisomeric conformers for 3D modeling
ConditionsSolution-state NMR and electronic circular dichroism (ECD) analysis

Analytical chemistry and structural biology labs must procure pure fukugetin to accurately model and validate the stereochemical behavior of complex, sterically hindered polyphenols.

Selective sPLA2 Inhibition Assays

Due to its absolute selectivity for secretory over cytosolic PLA2, fukugetin is the ideal reference inhibitor for biochemical assays and high-throughput screening campaigns targeting inflammatory pathways, ensuring zero off-target cPLA2 interference [1].

Kallikrein-Kinin System Modeling

As a validated mixed-type inhibitor of KLK1 and KLK2, fukugetin is perfectly suited for enzyme kinetic studies and the structural modeling of allosteric/mixed binding sites in human tissue kallikreins [2].

Stereochemical Reference Standard for ECD/NMR

The restricted rotation and stable conformer ratio (73:27) of fukugetin's interflavanyl bond make it a critical analytical standard for validating electronic circular dichroism (ECD) methods and complex 2D NMR structural elucidations of bulky, atropisomeric polyphenols [3].

Antiviral Scaffold Development

With proven low-micromolar efficacy (EC50 = 6.9 μM) against HIV-1 in primary human PBMCs, fukugetin serves as a premium starting material or benchmark compound for medicinal chemistry programs optimizing biflavonoid-based antiviral therapeutics [4].

XLogP3

4.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

556.10056145 g/mol

Monoisotopic Mass

556.10056145 g/mol

Heavy Atom Count

41

Wikipedia

Morelloflavone

Dates

Last modified: 08-08-2024

Explore Compound Types